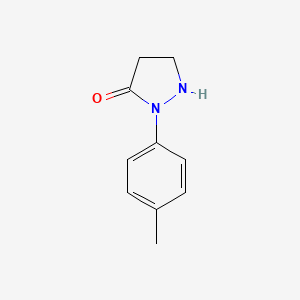

2-(4-Methylphenyl)pyrazolidin-3-one

Description

Properties

CAS No. |

90061-90-8 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(4-methylphenyl)pyrazolidin-3-one |

InChI |

InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11-12/h2-5,11H,6-7H2,1H3 |

InChI Key |

YAUNXQLUMXEZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrazolidin 3 One Scaffolds

[3+2] Cycloaddition Strategies

Among the most powerful techniques for constructing five-membered heterocyclic rings are [3+2] cycloaddition reactions. nih.govmdpi.com This approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). In the context of pyrazolidin-3-one (B1205042) synthesis, azomethine imines have emerged as highly versatile and efficient 1,3-dipoles. rsc.orgresearchgate.net These reactions are prized for their ability to rapidly build molecular complexity and establish multiple stereogenic centers in a single step. mdpi.com

Azomethine imines are stable 1,3-dipoles of the aza-allyl type that are readily accessible, often through the condensation of pyrazolidin-3-ones with aldehydes or ketones. rsc.orgosi.lv Their participation in [3+2] cycloadditions provides a direct and efficient pathway to N,N-bicyclic pyrazolidinones, which are core structures in many biologically active compounds. researchgate.net The versatility of this method is enhanced by the wide range of dipolarophiles that can be employed, leading to a diverse library of functionalized pyrazolidinone scaffolds. researchgate.net

The reaction of azomethine imines with alkynes is a cornerstone for the synthesis of pyrazoline and pyrazolidinone derivatives. rsc.org Both terminal and internal alkynes can serve as effective dipolarophiles. researchgate.net

Copper(I)-catalyzed reactions are particularly effective for cycloadditions with terminal alkynes, especially those that are electron-deficient. nih.gov The mechanism is thought to involve a copper-acetylide intermediate, which generally limits its application to terminal alkynes. nih.gov In contrast, Lewis acid-catalyzed cycloadditions are more versatile and can be applied to internal alkynes, enabling the synthesis of more highly substituted pyrazoline products. nih.gov Furthermore, metal-free thermal [3+2] cycloadditions conducted under microwave irradiation have been successfully developed for the reaction between azomethine imines and electron-deficient internal alkynes, offering a rapid route to N,N-bicyclic pyrazolidinones. researchgate.net The regioselectivity of these cycloadditions can also be influenced by the choice of catalyst; for example, using a silver(I) catalyst instead of a copper(I) catalyst can lead to different regioisomers when reacting with terminal alkynes. nih.gov

| Azomethine Imine | Alkyne Partner | Catalyst/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| N,N-cyclic azomethine imine | Terminal Alkyne (electron-poor) | Cu(I)-phosphaferrocene-oxazoline | Enantioenriched pyrazoline derivative | High yields and excellent enantioselectivity (up to 98% ee). First asymmetric Cu(I)-catalyzed example. | nih.govrsc.org |

| N,N-cyclic azomethine imine | Internal Alkyne | Lewis Acid | Densely-substituted pyrazoline | Extends methodology to internal alkynes, allowing for greater substitution. | nih.gov |

| Various azomethine imines | Internal Alkyne (electron-deficient) | Microwave irradiation (metal-free) | N,N-bicyclic pyrazolidinone | Rapid synthesis with moderate to excellent yields (up to 96%). | researchgate.net |

| N,N-cyclic azomethine imine | Terminal Alkyne | Silver(I) amide | 5,7-disubstituted bicyclic product | Exclusive regioselectivity, contrasting with the 5,6-disubstituted products from Cu(I) catalysis. | nih.gov |

A specialized and effective method for creating functionalized pyrazolidinones involves the [3+2] annulation of azomethine imines with 1-alkynyl Fischer carbene complexes. nih.gov These reactions proceed with a high degree of regioselectivity under mild conditions. nih.gov The pentacarbonyl metal moiety (typically chromium or tungsten) of the Fischer carbene complex plays a crucial role by accelerating the reaction and enhancing the selectivity for the desired product.

Following the cycloaddition, the resulting pyrazolo-pyrazolone carbene complexes can undergo oxidative demetalation using reagents like pyridine-N-oxide or ceric ammonium (B1175870) nitrate (B79036). This step removes the metal fragment and yields versatile, highly functionalized N,N-bicyclic pyrazolidin-3-ones. nih.gov The choice of metal within the carbene complex can influence the product distribution, particularly in reactions with alkenyl azomethine imines.

| Fischer Carbene Complex | Azomethine Imine | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| 1-Alkynyl Fischer Carbene (Cr, W) | Various N,N-cyclic azomethine imines | Mild thermal conditions | Pyrazolo-pyrazolone carbene complex | Highly regioselective cycloaddition. | nih.gov |

| Pyrazolo-pyrazolone carbene complex | N/A | Oxidative demetalation (e.g., CAN) | Functionalized N,N-bicyclic pyrazolidin-3-one | Provides a route to versatile, metal-free heterocyclic products. | nih.gov |

| Tungsten (W) Carbene Complex | Alkenyl azomethine imine | Heating in THF | Predominantly pentacarbonyl carbene complex (5) | A notable metal effect leads to the predominant formation of product 5. | |

| Chromium (Cr) Carbene Complex | Sterically hindered alkenyl azomethine imine | Heating in THF | Predominantly tetracarbonyl carbene complex (6) | Steric hindrance on the azomethine imine favors the formation of product 6. |

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for the construction of pyrazolidines, especially when using less stable acyclic azomethine imines that can be generated in situ. nih.govmdpi.com

A notable example is the one-pot, three-component asymmetric [3+2] cycloaddition of aldehydes, hydrazides, and terminal acetylenes. nih.govmdpi.com This transformation has been successfully catalyzed by a system combining copper(I) acetate (B1210297) (CuOAc), a chiral pyridine-bisoxazoline (PyBox) ligand, and a chiral binaphthyl dicarboxylic acid. nih.govmdpi.com Another effective three-component strategy involves the reaction of hydrazones with α-oxoketenes, both of which are generated in situ. The α-oxoketenes are typically formed from 2-diazo-1,3-diones under microwave heating, and the subsequent cycloaddition proceeds stereoselectively to afford pyrazolidinones. rsc.orgua.es

| Components | Catalytic System | Product | Key Features | Reference |

|---|---|---|---|---|

| Aldehydes, Hydrazides, Terminal Acetylenes | CuOAc, (R,R)-PyBox ligand, (R)-Binaphthyl dicarboxylic acid | Enantioenriched Pyrazolines | One-pot asymmetric synthesis; utilizes unstable azomethine imines generated in situ. | nih.govmdpi.com |

| Hydrazones (from aldehydes/hydrazines), 2-Diazo-1,3-diones (ketene precursor) | Thermal (Microwave) | Stereoselective Pyrazolidinones | Both dipole and dipolarophile are generated in situ; stereoselective formation of products. | rsc.orgua.es |

The development of catalytic asymmetric versions of the [3+2] cycloaddition has been a major focus, enabling the synthesis of optically active pyrazolidinone derivatives. Control over stereochemistry is achieved through the use of chiral catalysts, which can be based on transition metals or organic molecules. researchgate.net

A variety of metal-based catalytic systems have been successfully employed to induce high levels of enantioselectivity and diastereoselectivity in the [3+2] cycloaddition of azomethine imines.

Copper(I) Catalysts: The pioneering work in this area involved a Cu(I) catalyst paired with a chiral phosphaferrocene-oxazoline ligand, which proved highly effective for the asymmetric cycloaddition of azomethine imines with terminal alkynes, achieving excellent yields and enantiomeric excesses (ee) up to 98%. nih.govrsc.org This system is particularly effective with electron-deficient alkynes. nih.gov Other successful copper-based systems include those using DIP-BINAP and pyridine-bisoxazoline (PyBox) as chiral ligands. nih.govchim.it

Lewis Acid Catalysts: Chiral Lewis acids are widely used to orchestrate asymmetric cycloadditions. Sibi and coworkers demonstrated that chiral Cu(II)-bisoxazoline complexes can catalyze the diastereo- and enantioselective reaction between azomethine imines and N-acryloylpyrazolidinones, affording exo-cycloadducts with high selectivity. nih.govrsc.org Other effective Lewis acid systems include Mg(II)-complexes for reactions with electron-deficient olefins and chiral Zirconium-BINOL complexes for intramolecular cycloadditions of acylhydrazones. nih.govchim.it

Nickel(II) Complexes: Nickel(II) complexes have emerged as powerful catalysts for these transformations. The first asymmetric cycloaddition of azomethine imines with alkylidene malonates was achieved using a chiral N,N′-dioxide-Ni(II) complex, which furnished trans-pyrazolidinone products in high yields and with good enantioselectivity. nih.govacs.org Interestingly, Ni(II) catalysts can offer complementary diastereoselectivity compared to Cu(II) systems. It is proposed that Ni(II) proceeds through an octahedral complex, which favors an endo-approach of the dipole, whereas Cu(II) often operates via a square-planar complex, favoring an exo-approach. nih.govmdpi.com This allows for a diastereodivergent synthesis of either cis or trans products by selecting the appropriate metal catalyst. nih.govmdpi.com

| Metal System | Catalyst/Ligand | Reaction | Selectivity | Reference |

|---|---|---|---|---|

| Cu(I) | Cu(I)-phosphaferrocene-oxazoline | Azomethine imine + Terminal alkyne | up to 98% ee | nih.govrsc.org |

| Lewis Acid (Cu(II)) | Cu(OTf)₂ / bisoxazoline (BOX) | Azomethine imine + N-acryloylpyrazolidinone | High dr (>96:4), up to 98% ee (exo product) | nih.govrsc.org |

| Lewis Acid (Mg(II)) | Mg(II)-complex | Pyrazolidinone imide + Alkyl diazoacetate | Excellent ee | chim.it |

| Ni(II) | N,N′-dioxide-Ni(II) complex | Azomethine imine + Alkylidene malonate | up to 99% yield, up to 97% ee (trans product) | nih.govacs.org |

| Ni(II) | (R)-BINIM-4Me-2QN–Ni(II) complex | Azomethine imine + 3-acryloyl-2-oxazolidinone | High dr and ee (endo product) | nih.govmdpi.com |

Catalytic Asymmetric [3+2] Cycloadditions

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrazolidine (B1218672) and pyrazolidinone frameworks. These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. researchgate.netnih.gov A prominent strategy involves the organocatalytic, enantioselective aza-Michael reaction. For instance, the addition of a hydrazine (B178648) derivative to an α,β-unsaturated aldehyde or enone, catalyzed by a chiral secondary amine, can initiate a cascade reaction to form the heterocyclic ring with high stereocontrol. researchgate.net

Another approach utilizes the Michael addition of 1,3-dicarbonyl compounds to specifically designed nitroalkenes bearing a pyrazole (B372694) moiety. rsc.org This reaction, often requiring low catalyst loading, proceeds under mild conditions to generate highly functionalized pyrazole derivatives that can be further transformed into more complex heterocyclic systems. rsc.org These organocatalytic methods provide direct and efficient access to enantiopure pyrazolidinones and related structures. researchgate.net

Intramolecular Cyclization and Substrate Scope Limitations

A common and straightforward route to the pyrazolidin-3-one core is the intramolecular cyclization of suitable precursors. researchgate.net The condensation reaction between α,β-unsaturated esters, such as acrylates, and hydrazine derivatives is a foundational method. researchgate.net This process typically involves heating the reactants, leading to a Michael addition followed by an intramolecular cyclization (amidation) to yield the pyrazolidin-3-one ring. researchgate.net

However, this methodology is not without its limitations, particularly concerning the substrate scope. While hydrazine hydrate (B1144303) often reacts efficiently, substituted hydrazines can present challenges. For example, in certain systems, the reaction of an α,β-unsaturated precursor with phenylhydrazine (B124118) may not proceed to the desired cyclized product, instead stalling at the intermediate 1,4-addition stage even under forcing conditions. researchgate.net Similarly, a cascade Michael/intramolecular transamidation reaction has been developed for synthesizing pyrazolidin-3-one derivatives, but its success is also dependent on the specific combination of reactants. researchgate.net These limitations highlight the need for alternative and more broadly applicable synthetic routes.

Chemoenzymatic and Biocatalytic Pathways

To overcome the limitations of traditional chemical synthesis and to achieve superior stereoselectivity, chemoenzymatic and biocatalytic methods have been developed. These strategies leverage the precision of enzymes to create chiral building blocks that are subsequently converted into the final products. acs.orgrug.nl

Ethylenediamine-N,N′-disuccinic Acid Lyase (EDDS Lyase) Catalysis for Chiral Pyrazolidinones

A highly effective chemoenzymatic route for producing optically pure pyrazolidin-3-ones employs ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). acs.orgrug.nl This enzyme naturally catalyzes the reversible deamination of (S,S)-EDDS. d-nb.info Researchers have repurposed this enzyme to catalyze the asymmetric addition of various nucleophiles, including arylhydrazines, to fumarate. acs.orgrug.nl Due to their relatively low nucleophilicity, aromatic amines and hydrazines are challenging substrates for many biocatalytic addition reactions. acs.orgscispace.com However, EDDS lyase has demonstrated a remarkably broad substrate scope, efficiently converting a variety of arylhydrazines. acs.orgrug.nl This enzymatic step is the key to establishing the stereochemistry of the final product. acs.org

Asymmetric Addition of Arylhydrazines to Fumarate

The chemoenzymatic process begins with the EDDS lyase-catalyzed hydroamination of fumarate. rug.nlacs.org In this key step, an arylhydrazine, such as 4-methylphenylhydrazine (B1211910), acts as a bis-nucleophilic donor. acs.orgacs.org The enzyme facilitates the highly regio- and stereoselective addition of the arylhydrazine to the double bond of fumarate. acs.orgscispace.com This biotransformation produces an N-(arylamino)aspartic acid intermediate with a defined stereocenter. rug.nl The reaction proceeds with high conversion rates for a wide range of arylhydrazine substrates, including those with electron-donating or electron-withdrawing groups at various positions on the aromatic ring. acs.org

Stereocontrol and Enantioselective Access to Optically Pure Pyrazolidin-3-ones

The exquisite stereocontrol of this method is a direct result of the enzymatic hydroamination step. acs.orgacs.org The EDDS lyase exclusively generates the (S)-configured N-(arylamino)aspartic acid intermediate. acs.org This chiral precursor is then subjected to an acid-catalyzed intramolecular cyclization (amidation). rug.nlacs.org This second, purely chemical step proceeds without racemization, smoothly converting the intermediate into the final 2-aryl-5-carboxylpyrazolidin-3-one product. acs.orgacs.org

This one-pot, two-step chemoenzymatic cascade provides enantiomerically pure pyrazolidin-3-ones, with all tested examples yielding the (S)-configured product with an enantiomeric excess (ee) of over 99%. acs.orgrug.nlacs.org This method represents a powerful and efficient alternative for accessing these synthetically challenging chiral heterocycles. rug.nl

The table below summarizes the results for the chemoenzymatic synthesis of various 2-aryl-5-carboxylpyrazolidin-3-ones.

| Arylhydrazine Substituent (Ar) | Intermediate Conversion (%) | Overall Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| Phenyl | >99 | 75 | >99 | S |

| 4-Fluorophenyl | >99 | 68 | >99 | S |

| 4-Chlorophenyl | >99 | 72 | >99 | S |

| 4-Methylphenyl | >99 | 80 | >99 | S |

| 3-Methylphenyl | >99 | 78 | >99 | S |

| 2-Fluorophenyl | >99 | 46 | >99 | S |

Data sourced from research on biocatalytic asymmetric synthesis. acs.orgacs.org

C-H Bond Functionalization and Annulation Reactions

Transition-metal-catalyzed C-H bond functionalization has become a powerful strategy for constructing complex molecules with high atom economy, avoiding the need for pre-functionalized starting materials. rsc.org The pyrazolidin-3-one scaffold can serve as an internal directing group to facilitate such transformations.

For example, a ruthenium-catalyzed redox-neutral C-H activation via N-N bond cleavage has been reported. pkusz.edu.cn In this process, the pyrazolidin-3-one acts as an internally oxidative directing group, enabling C-H annulation reactions with a broad range of alkynes to produce N-substituted indoles. pkusz.edu.cn In a different approach, Rh(III)-catalyzed C-H bond functionalization of 1-phenylpyrazolidinones with α-diazocarbonyl compounds leads to the formation of fused pyrazolo[1,2-a]cinnoline systems under mild, redox-neutral conditions. rsc.org

Furthermore, visible-light photoredox catalysis offers a mild and efficient method for transforming pyrazolidin-3-ones. mdpi.comresearchgate.net Eosin Y-catalyzed aerobic oxidation of N1-substituted pyrazolidin-3-ones can generate azomethine imines. These reactive intermediates can be trapped in situ with dipolarophiles, such as ynones, in a copper-catalyzed [3+2] cycloaddition to yield functionalized pyrazolo[1,2-a]pyrazoles in a one-pot protocol. mdpi.com These advanced methods expand the synthetic utility of the pyrazolidin-3-one core, allowing for the creation of diverse and complex heterocyclic structures. rsc.orgmdpi.com

Directed C-H Activation utilizing Pyrazolidin-3-one as an Oxidative Directing Group

The pyrazolidin-3-one core has been identified as an effective directing group in transition metal-catalyzed C-H activation reactions. This functionality allows for the selective functionalization of otherwise inert C-H bonds, typically at the ortho position of an N-aryl substituent. In this approach, the pyrazolidinone moiety can also function as an internal oxidant, a concept known as an oxidative directing group (DGox). pkusz.edu.cn This strategy is particularly advantageous as it often avoids the need for external stoichiometric oxidants. pkusz.edu.cn

A notable example is the ruthenium-catalyzed redox-neutral C-H activation via N-N bond cleavage. pkusz.edu.cn The pyrazolidin-3-one acts as an internally oxidative directing group, facilitating C-H annulation reactions with a wide range of alkynes, including those that were previously challenging to use, such as terminal alkynes. pkusz.edu.cn This methodology leads to the synthesis of pharmacologically relevant 3-(1H-indol-1-yl)propanamides in high yields. pkusz.edu.cn While this specific study focused on N-alkylindoles, the principle demonstrates the potential of the pyrazolidin-3-one scaffold in directing C-H activation. pkusz.edu.cnpkusz.edu.cn

Research has also explored the use of a pyrazole directing group, a related nitrogen heterocycle, in palladium-catalyzed C(sp³)–H activation. nih.gov This highlights the broader potential of nitrogen-containing heterocycles to direct C-H functionalization, a strategy that could be applicable to pyrazolidinone systems like 2-(4-Methylphenyl)pyrazolidin-3-one. nih.gov

Transition Metal-Catalyzed C-H/N-H Annulations for Fused Heterocyclic Systems

Transition metal-catalyzed annulation reactions involving the C-H and N-H bonds of pyrazolidin-3-one derivatives provide a powerful tool for constructing complex, fused heterocyclic systems. rsc.orgnih.gov These reactions are often characterized by high atom economy and procedural simplicity. acs.org

Rhodium(III)-catalyzed reactions have been particularly prominent in this area. For instance, the annulation of 1-phenylpyrazolidinones with alkynyl cyclobutanols can be tuned to selectively produce either pyrazolo[1,2-a]pyrazolones via a [4+1] annulation or 2-acylindoles through a [3+2] annulation by simply adjusting the reaction conditions. acs.org This divergent synthesis proceeds through a redox-neutral pathway involving multiple bond activations, with the -NH and -OH groups acting as directing units. acs.org

Furthermore, Rh(III)-catalyzed C-H/N-H bond functionalization of 1-phenylpyrazolidinones with oxadiazolones has been developed for the synthesis of pyrazolidinone-fused benzotriazines. nih.govacs.org This cascade reaction proceeds under redox-neutral conditions and demonstrates high efficiency and compatibility with diverse functional groups. nih.govacs.org Similarly, rhodium(III)-catalyzed [4+3] annulation of N-aryl-pyrazolidinones with propargylic acetates offers access to benzo[c] rsc.orgarkat-usa.orgdiazepine derivatives. researchgate.net

The development of these annulation strategies provides efficient routes to a variety of dinitrogen-fused heterocyclic compounds from pyrazolidinone precursors. rsc.orgresearchgate.netmdpi.comresearchgate.net

Redox-Neutral Strategies in Pyrazolidinone Synthesis and Derivatization

Redox-neutral reactions have emerged as a sustainable and efficient approach in modern organic synthesis, avoiding the use of stoichiometric oxidants or reductants. nih.govkaust.edu.sa In the context of pyrazolidinone chemistry, several redox-neutral strategies have been successfully employed.

As mentioned previously, the Rh(III)-catalyzed coupling of 1-phenylpyrazolidinones with alkynyl cyclobutanols and the reaction with oxadiazolones are both examples of redox-neutral processes. acs.orgnih.govacs.org Another significant redox-neutral method is the Rh(III)-catalyzed annulation of pyrazolidinones with diazo compounds. rsc.org This approach allows for the synthesis of pyrazolo[1,2-a]cinnolines with excellent regioselectivity under mild conditions, with water and nitrogen gas as the only byproducts. rsc.org

The development of redox-neutral C-H functionalization is a key area of research. nih.gov For example, a Cp*Co(III)-catalyzed alkylation of acetanilides with 3-buten-2-one has been developed as a redox-neutral alternative to a similar Rh(III)-catalyzed reaction that required a stoichiometric oxidant. beilstein-journals.org While this example does not directly involve pyrazolidinones, it underscores the ongoing efforts to develop more sustainable catalytic systems that could be applied to the derivatization of compounds like this compound.

Diverse Ring Formation and Transformation Reactions

The formation of the pyrazolidin-3-one ring and its subsequent transformations are crucial aspects of its chemistry, enabling the synthesis of a wide array of derivatives.

Cyclocondensation Approaches with Chiral Enaminones and Hydrazine Derivatives

A primary and versatile method for the synthesis of pyrazolidin-3-ones is the cyclocondensation reaction between α,β-unsaturated esters or related compounds and hydrazine derivatives. scispace.comresearchgate.net The use of chiral precursors, such as chiral enaminones, can lead to the formation of enantiomerically enriched pyrazolidinones.

The synthesis of various 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones has been achieved through the treatment of 3-substituted methyl 2-(benzyloxycarbonylamino)acrylates with hydrazine hydrate. researchgate.net This method has been used to prepare a range of analogues with different substituents at the 5-position. researchgate.net

The nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has also been developed as an efficient method to produce chiral cyclic hydrazines with high enantioselectivity. nih.gov Such chiral hydrazines are valuable building blocks for the synthesis of optically active pyrazolidinone derivatives.

| Starting Material | Reagent | Product | Yield | Reference |

| 3-substituted methyl 2-(benzyloxycarbonylamino)acrylates | Hydrazine hydrate | 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones | 23-100% | researchgate.net |

| Cyclic N-acyl hydrazones | H₂, Ni-(S,S)-Ph-BPE complex | Chiral cyclic hydrazines | High yields, up to >99% ee | nih.gov |

Ring Switching Transformations in Pyrazolidinone Synthesis

Ring transformation reactions offer an alternative and sometimes unexpected route to pyrazolidin-3-one scaffolds. A notable example is the reaction of 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate, which results in a 'ring switching' transformation to yield 5-(2-hydroxyethyl)pyrazolidin-3-one (B575805) in quantitative yield. researchgate.netthieme-connect.com This method provides a straightforward entry into 5-substituted pyrazolidinones from readily available starting materials. thieme-connect.com

Conversely, pyrazolidin-3-one derivatives can also undergo ring transformations. For instance, the catalytic hydrogenation of (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one unexpectedly yields 3-amino-5-benzylimidazolidine-2,4-dione (an N-aminohydantoin) through a ring-switching process. arkat-usa.orgscispace.com This transformation is believed to occur via the cleavage of the C(5)–N(1) bond followed by cyclocondensation. arkat-usa.org

| Starting Material | Condition | Product | Reference |

| 5,6-dihydro-2H-pyran-2-one | Hydrazine hydrate | 5-(2-hydroxyethyl)pyrazolidin-3-one | researchgate.netthieme-connect.com |

| (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one | Catalytic hydrogenation (Pd-C) | 3-amino-5-benzylimidazolidine-2,4-dione | arkat-usa.orgscispace.com |

Derivatization of Alpha,Beta-Unsaturated Systems for 3-Pyrazolidinone Formation

The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a fundamental method for the synthesis of pyrazolidin-3-ones. researchgate.netlibretexts.orgnih.gov This reaction proceeds via a conjugate addition (1,4-addition or Michael addition) of the hydrazine to the unsaturated system, followed by intramolecular cyclization. libretexts.orgpressbooks.pub

The reactivity of α,β-unsaturated systems allows for a variety of synthetic approaches. For example, iron-catalyzed cross-coupling of Grignard reagents with (E)- and (Z)-enol tosylates provides access to trisubstituted α,β-unsaturated methyl esters, which can then serve as precursors for pyrazolidinones. organic-chemistry.org

Furthermore, the direct derivatization of α,β-unsaturated carbonyl compounds, such as through aziridination, can lead to precursors for a range of heterocyclic compounds. rsc.org The understanding and control of reactions involving α,β-unsaturated systems are therefore crucial for the synthesis of substituted 3-pyrazolidinones. pressbooks.pub

Oxidative Demetalation Routes to Pyrazolo-Pyrazolone Derivatives

The construction of complex molecular architectures from simpler precursors is a cornerstone of modern organic synthesis. In the realm of heterocyclic chemistry, the development of novel methodologies for the synthesis of pyrazolidin-3-one scaffolds and their fused derivatives continues to attract significant attention due to their prevalence in pharmacologically active compounds. Among the advanced strategies, oxidative demetalation has emerged as a powerful tool for the formation of pyrazolo-pyrazolone derivatives, which are N,N-bicyclic pyrazolidin-3-ones. This approach often involves the generation of a metal-carbene complex followed by oxidation to release the desired heterocyclic product.

Research into the synthesis of functionalized N,N-bicyclic pyrazolidin-3-ones has demonstrated the efficacy of oxidative demetalation pathways. acs.org A notable strategy involves the reaction of azomethine imines, which can be generated in situ from the corresponding N1-substituted pyrazolidin-3-ones, with metal carbenes. The subsequent oxidative demetalation of the resulting pyrazolo-pyrazolone carbene complexes yields the target pyrazolo-pyrazolone derivatives. acs.org This method provides a novel route to versatile and functionalized N,N-bicyclic pyrazolidin-3-ones. acs.org

The choice of oxidant is crucial for the efficient demetalation of the intermediate carbene complexes. Common oxidants employed in these transformations include pyridine-N-oxide and ceric ammonium nitrate (CAN). The reaction conditions, including the specific oxidant used, can influence the product distribution, sometimes leading to the formation of other products such as cycloprop-2-enone and trisubstituted 1H-pyrazoles alongside the desired pyrazolo-pyrazolone derivatives. acs.org

A generalized scheme for this transformation, leading to a derivative structurally related to a 2-(4-methylphenyl) substituted scaffold, is presented below. The initial step involves the formation of a metal-carbene complex, which then reacts with an azomethine imine derived from a pyrazolidin-3-one. The final step is the oxidative demetalation to yield the pyrazolo-pyrazolone product.

Table 1: Representative Oxidants in Demetalation Step

| Entry | Oxidant | Typical Outcome | Reference |

|---|---|---|---|

| 1 | Pyridine-N-oxide | Efficient formation of pyrazolo-pyrazolone derivatives | acs.org |

The versatility of this methodology allows for the synthesis of a diverse range of substituted pyrazolo-pyrazolone derivatives. The specific substituents on the starting pyrazolidin-3-one and the carbene precursor can be varied to access a library of compounds for further investigation, for instance, in drug discovery programs. The development of such synthetic routes is pivotal for advancing the chemistry of pyrazolidin-3-ones and enabling the exploration of their therapeutic potential.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of 1,3-Dipolar Cycloaddition Pathways

The formation of the pyrazolidinone ring system, including structures related to 2-(4-methylphenyl)pyrazolidin-3-one, frequently proceeds through a [3+2] cycloaddition reaction involving azomethine imines as 1,3-dipoles. researchgate.netresearchgate.net These reactions can be initiated thermally or catalyzed by metals or organocatalysts. researchgate.netrsc.org

In a typical pathway, a hydrazone undergoes a 1,2-hydrogen shift to form an azomethine imine. This dipole then reacts with a dipolarophile, such as an α-oxo-ketene, in a 1,3-dipolar cycloaddition to yield the pyrazolidinone ring. academie-sciences.fr While a concerted mechanism is often proposed for these cycloadditions, stepwise pathways can also be viable in certain cases. researchgate.net The reaction of azomethine imines with various dipolarophiles, including electron-deficient and electron-rich alkenes and alkynes, provides access to a diverse range of pyrazole (B372694) derivatives with varying degrees of saturation. researchgate.net

For instance, the reaction of azomethine imines with active esters under thermal conditions offers a direct route to bioactive pyrazolidinones. rsc.org Similarly, the cycloaddition of azomethine imines with propiolate esters can be used to synthesize bicyclic pyrazolidinone nuclei, although this can sometimes result in a mixture of regioisomers. acs.org

Catalytic Cycle Analysis in Metal- and Organocatalyzed Processes

Both metal and organocatalysts play a significant role in the synthesis of pyrazolidinones, often influencing stereoselectivity and reaction efficiency.

Metal-Catalyzed Processes: Transition metals such as rhodium and gold are employed in catalytic cycles for pyrazolidinone synthesis. For example, a Rh(III)-catalyzed reaction can initiate the C-H/N-H bond metallation of a 1-phenylpyrazolidinone. This is followed by coordination with an oxadiazolone, migratory insertion with CO2 liberation, protodemetallation, and intramolecular condensation to form pyrazolidinone-fused benzotriazines. nih.gov In another example, a gold(I) catalyst can coordinate with a propargylic alcohol, which then undergoes hydroamination with a pyrazolone (B3327878) to form a complex that leads to the final product through intramolecular electrophilic addition. nih.gov

Organocatalyzed Processes: Organocatalysts, such as Brønsted acids and Lewis bases, are also effective in pyrazolidinone synthesis. rsc.orgnih.gov For example, a multicomponent reaction for the synthesis of pyrazolidinones can be catalyzed by (DHQ)2PHAL. A proposed mechanism involves a tandem catalytic cycle that can operate under either a Brønsted base or an iminium regime. rsc.org In another instance, Lewis base catalysis is used in the formal 1,3-dipolar cycloaddition of azomethine imines with mixed anhydrides, leading to pyrazolidinones with high diastereocontrol and enantioselectivity. rsc.org

Photoinduced Transformations and Chemoselective C–N Bond Scission

Photoinduced reactions offer alternative pathways for the transformation of pyrazolidinone derivatives, often involving selective bond cleavage.

Regioselective Photoinduced Nucleophilic Ring Opening

Visible light can be used to induce the regioselective nucleophilic ring opening of related heterocyclic systems. For example, irradiation of pyrazolo[1,2-a]pyrazoles with visible light in the presence of a nucleophile like diethyl bromomalonate can lead to a chemoselective heterolytic C–N bond cleavage. acs.org This process can result in the formation of functionalized pyrazoles. acs.org The driving force for such ring-opening reactions in strained ring systems is the release of ring strain. sioc-journal.cn

Homolytic Bond Cleavage Pathways and Fragmentation

Photoexcitation of pyrazolo[1,2-a]pyrazolone substrates with visible light can initiate a homolytic C–N bond cleavage, leading to the formation of N1-substituted pyrazoles. acs.org Mechanistic studies suggest that these transformations can proceed through the formation of an excited triplet state of the substrate, followed by selective homolytic C–N bond cleavage. researchgate.net This process can be influenced by the presence of hydrogen atom transfer catalysts. researchgate.net Homolytic cleavage, the breaking of a covalent bond to form two radicals, is a fundamental process in radical chemistry. numberanalytics.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for elucidating the intricate details of reaction mechanisms involving pyrazolidinones.

Density Functional Theory (DFT) Studies for Mechanistic Insights

DFT calculations are widely used to investigate the reaction pathways, transition states, and selectivity of reactions leading to pyrazolidinones. academie-sciences.frresearch-nexus.netsumitomo-chem.co.jp For example, DFT studies on the reaction of hydrazones with α-oxo-ketenes have shown that despite the energy required for the initial 1,2-hydrogen shift, the 1,3-dipolar cycloaddition pathway is the most favorable, consistent with experimental observations. academie-sciences.fr These calculations help in understanding transition state stabilities and the electronic changes that occur throughout the reaction. academie-sciences.fr

Furthermore, DFT calculations can predict the regiochemistry of cycloaddition reactions by analyzing DFT-based reactivity indices. The inclusion of solvent effects in these calculations can provide a more accurate description of the reaction energetics.

Table 1: Computational Data for the Reaction of Hydrazone with α-Oxo-ketene Data adapted from a Density Functional Theory study. academie-sciences.fr

| Parameter | B3LYP/6-311+G(d,p) (kcal/mol) | M06-2X/6-31G(d,p) (kcal/mol) |

| Pathway B (Enthalpies) | ||

| Step 1 | 11.5 | |

| Step 2 | 3.1 | |

| Step 3 | -42.5 | |

| Overall Reaction | -47.5 | |

| Pathway C (Free Energies) | ||

| Rate-determining step barrier | 15.8 | |

| Overall Reaction | -17.1 |

Energetic and Stereochemical Pathway Predictions for Pyrazolidinone Formation

The formation of the pyrazolidinone ring system, a core structure in various biologically active molecules, is a process governed by intricate energetic and stereochemical factors. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool to elucidate the reaction pathways, predict the most favorable energetic routes, and rationalize the observed stereochemical outcomes. acs.orgresearchgate.netnih.gov These theoretical investigations provide deep insights into the transition states and intermediates that dictate the course of the reaction.

Theoretical studies on the synthesis of pyrazolidinone derivatives often focus on cycloaddition reactions. researchgate.netacs.org For instance, the [3+2] cycloaddition between an azomethine imine and an alkene is a common strategy. DFT calculations are employed to model the potential energy surface of this reaction, identifying the transition states for different possible stereochemical pathways (e.g., endo vs. exo approaches of the reactants). The relative energies of these transition states allow for the prediction of the major diastereomer formed.

Mechanistic studies, often combining experimental results with computational analysis, have shown that the reaction mechanism can be complex, sometimes involving stepwise processes rather than concerted cycloadditions. organic-chemistry.orgorganic-chemistry.org For example, the reaction of N-arylhydrazones with nitroolefins to form pyrazoles, a related class of compounds, has been shown through stereochemical analysis of pyrazolidine (B1218672) intermediates to proceed via a stepwise mechanism involving nucleophilic attack followed by cyclization. organic-chemistry.org

The choice of catalyst can significantly influence the reaction pathway and, consequently, the chemoselectivity and stereoselectivity of pyrazolidinone formation. acs.orgresearchgate.netle.ac.uk Computational models can explain the role of the catalyst, such as a dirhodium catalyst, by analyzing the catalyst-reactant complexes and the associated transition states. acs.org The steric and electronic properties of the catalyst's ligands can create a specific chiral environment that favors one stereochemical outcome over others. Distortion/interaction analysis is a computational technique used to understand the origins of selectivity, breaking down the activation energy barrier into contributions from the distortion of the reactants and the interaction between them in the transition state. researchgate.net

Detailed Research Findings

While specific energetic data for the formation of this compound is not extensively detailed in the public domain, computational studies on analogous systems provide a clear framework for the types of predictions that can be made. These studies typically involve the calculation of activation free energies (ΔG‡) and reaction free energies (ΔG_rxn) for all possible pathways.

The tables below present hypothetical but representative data based on computational studies of pyrazolidinone formation to illustrate the kind of energetic and stereochemical predictions that are made.

Table 1: Calculated Activation Free Energies for Different Stereochemical Pathways This table showcases how DFT calculations can predict the favored stereoisomer by comparing the activation energies of the transition states leading to different products. A lower activation energy indicates a kinetically favored pathway.

| Pathway/Transition State | Reactants | Catalyst | Solvent | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

| Exo-Cycloaddition | Azomethine Imine + Alkene | Rh₂(OAc)₄ | Toluene | 15.2 | trans-Pyrazolidinone |

| Endo-Cycloaddition | Azomethine Imine + Alkene | Rh₂(OAc)₄ | Toluene | 18.5 | cis-Pyrazolidinone |

| Stepwise Path A | Hydrazone + α,β-Unsaturated Ester | None | Ethanol | 22.1 | - |

| Stepwise Path B | Hydrazone + α,β-Unsaturated Ester | None | Ethanol | 20.8 | Racemic Mixture |

This data is illustrative and based on typical findings in computational studies of related reactions.

Table 2: Predicted vs. Experimental Diastereomeric Ratio (d.r.) This table demonstrates the correlation often found between computationally predicted product ratios and experimentally observed outcomes, validating the accuracy of the theoretical models.

| Reaction | Computational Model | Predicted d.r. (trans/cis) | Experimental d.r. (trans/cis) | Reference |

| Rh-Catalyzed [3+2] Cycloaddition | M06-2X/6-311+G(d,p) | 95:5 | 92:8 | researchgate.net |

| Thermal Cycloaddition | B3LYP/6-31G(d) | 70:30 | 68:32 | General Finding |

The specific values are representative examples derived from the principles discussed in the cited literature.

Structural Features and Stereochemical Control in Pyrazolidin 3 One Derivatives

Conformational Analysis of the Pyrazolidin-3-one (B1205042) Ring System

The five-membered pyrazolidin-3-one ring is not planar and typically adopts an envelope or twisted-envelope conformation. This puckering is influenced by the substituents on the ring. In the case of 1-(4-isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, a related derivative, the pyrazolidinone ring adopts an envelope conformation where one of the carbon atoms is displaced from the plane formed by the other four atoms. nih.gov Specifically, the C10 atom is displaced by 0.354 (3) Å from the plane of the other ring atoms. nih.gov The dihedral angle between the two phenyl rings is a significant feature, measured at 88.94 (3)° in this analog. nih.gov

Table 1: Key Conformational Features of a Substituted Pyrazolidin-3-one Derivative nih.gov

| Feature | Value |

| Ring Conformation | Envelope |

| Atom Displacement (C10) | 0.354 (3) Å |

| Dihedral Angle (Phenyl Rings) | 88.94 (3)° |

| Intermolecular Interactions | N-H···O hydrogen bonds forming centrosymmetric dimers |

| Intramolecular Interactions | C-H···N hydrogen bonds |

Strategies for Enantio- and Diastereoselective Synthesis of Substituted Pyrazolidinones

The development of synthetic methods that allow for the control of stereochemistry at the C4 and C5 positions of the pyrazolidin-3-one ring is of significant interest. While general strategies for the enantioselective synthesis of many pyrazolidin-3-one derivatives have been lacking, several approaches for diastereoselective synthesis have been explored. google.com

One common strategy involves the [3+2] cycloaddition of azomethine imines with alkenes. mdpi.comarkat-usa.org Azomethine imines, which are 1,3-dipoles, can be generated in situ from the condensation of pyrazolidin-3-ones with aldehydes. The stereochemical outcome of these cycloadditions can be influenced by the nature of the reactants and the reaction conditions.

Another approach is the Michael addition of hydrazines to α,β-unsaturated esters, followed by cyclization. researchgate.net The diastereoselectivity of this process can be poor, leading to mixtures of products. researchgate.net For instance, the reaction of a β-keto ester with hydrazine (B178648) hydrate (B1144303) can yield a mixture of diastereomeric pyrazolidin-3-ones. researchgate.net

More recently, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. A one-pot [4+1]-annulation process has been described for the asymmetric synthesis of densely functionalized pyrazolidine (B1218672) carboxylates. researchgate.net This method utilizes an in situ generated γ-hydrazino-α,β-unsaturated ester as the four-atom component and a sulfur ylide or ethyl bromoacetate (B1195939) as the one-atom component, proceeding with high enantio- and diastereoselectivity. researchgate.net

Table 2: Selected Strategies for Stereoselective Pyrazolidinone Synthesis

| Strategy | Description | Key Features |

| [3+2] Cycloaddition | Reaction of azomethine imines with alkenes. mdpi.comarkat-usa.org | Can be catalyzed by metal complexes or organocatalysts to achieve stereocontrol. |

| Michael Addition/Cyclization | Addition of hydrazine to α,β-unsaturated esters followed by intramolecular cyclization. researchgate.net | Often results in mixtures of diastereomers. researchgate.net |

| Organocatalytic [4+1]-Annulation | One-pot reaction of a γ-hydrazino-α,β-unsaturated ester with a one-carbon component. researchgate.net | Achieves high enantio- and diastereoselectivity. researchgate.net |

Influence of Substituent Effects on Stereoselectivity in Cycloadditions (e.g., Aromatic Ring Ortho-Substituents)

The stereochemical outcome of cycloaddition reactions involving pyrazolidin-3-one derivatives is highly dependent on the nature and position of substituents on the reacting species. In the context of [3+2] cycloadditions of azomethine imines, substituents on the aromatic ring of the arylmethylidene group can exert significant stereodirecting effects. arkat-usa.org

For example, ortho-substituents on the aromatic ring can control the selectivity of these cycloadditions. arkat-usa.org This steric influence can dictate the facial selectivity of the approach of the dipolarophile to the azomethine imine, leading to the preferential formation of one diastereomer over another. The electronic properties of the substituents can also play a role, although steric hindrance is often the dominant factor in controlling stereoselectivity in these systems.

A study on the cycloadditions of racemic (1Z,4R,5R)-1-arylmethylidene-4-benzoylamino-5-phenylpyrazolidin-3-one-1-azomethine imines demonstrated that the stereodirecting phenyl group, along with ortho-substituents on the aromatic ring, governs the selectivity of the cycloaddition. arkat-usa.org This highlights the potential for rational design of substrates to achieve desired stereochemical outcomes.

Characterization of Novel Bicyclic and Fused Pyrazolidinone Architectures

The pyrazolidin-3-one scaffold can be elaborated into more complex bicyclic and fused ring systems, which often exhibit interesting biological activities. mdpi.com One of the most common methods to access these architectures is through intramolecular or intermolecular cycloaddition reactions.

For instance, the [3+2] cycloaddition of 3-oxopyrazolidin-1-ium-2-ides (azomethine imines derived from pyrazolidin-3-ones) with acetylenes is a powerful method for the synthesis of pyrazolo[1,2-a]pyrazoles, which are a class of bicyclic pyrazolidinones. mdpi.com These reactions can be catalyzed by various metals, including copper(II), to afford the bicyclic products with high regioselectivity. mdpi.com The resulting 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole scaffold is the core structure of some γ-lactam antibiotics. mdpi.com

Another strategy involves the one-pot cascade reactions of 1-arylpyrazolidinones with maleimides to construct spiro or fused heterocyclic scaffolds. researchgate.netresearchgate.net These transformations can proceed via a [4+1] spiroannulation, involving C(sp²)-H bond activation and intramolecular cyclization. researchgate.net The development of such cascade reactions allows for the rapid assembly of molecular complexity from relatively simple starting materials.

The characterization of these novel architectures relies on a combination of spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography, to elucidate their three-dimensional structures and stereochemical relationships.

Table 3: Examples of Bicyclic and Fused Pyrazolidinone Architectures

| Architecture | Synthetic Method | Key Features |

| Pyrazolo[1,2-a]pyrazoles | [3+2] cycloaddition of azomethine imines with alkynes. mdpi.com | Core of some γ-lactam antibiotics. mdpi.com Synthesis can be catalyzed by Cu(II). mdpi.com |

| Spiro Pyrazolo[1,2-a]pyrazolones | [4+1] spiroannulation of 1-arylpyrazolidinones with maleimides. researchgate.net | Involves C(sp²)-H bond activation. researchgate.net |

| Fused Pyrazolo[1,2-a]pyrazolones | Selective C-H bond alkenylation-annulation of 1-arylpyrazolidinones. researchgate.net | Can be achieved with high selectivity. |

Chemical Reactivity and Derivatization of the Pyrazolidin 3 One Core

Functionalization at Ring Nitrogen Atoms (N(1) and N(2) Selectivity)

The pyrazolidin-3-one (B1205042) ring possesses two distinct nitrogen atoms, N(1) and N(2), which exhibit different reactivity profiles, allowing for selective functionalization. The N(1) atom, being a secondary amine, is generally considered more nucleophilic than the N(2) amide nitrogen.

This difference in nucleophilicity typically dictates the regioselectivity of electrophilic substitution. For instance, reactions such as alkylation and acylation with many standard electrophiles occur preferentially at the N(1) position. rsc.orgacs.org The N(1)-alkylation of pyrazolidinone rings can be achieved using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. acs.org

However, this selectivity is not absolute and can be reversed with specific reagents. A notable example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP). Under these conditions, pyrazolidinones undergo acylation with an unusual and unexpected regioselectivity, favoring the N(2) position over the generally more reactive N(1) site. rsc.org This switch in selectivity is significant, as it provides a synthetic route to N(2)-protected pyrazolidinones, which can then be further functionalized at the N(1) position or other sites on the molecule. This N(2) > C4-Hydroxyl > N(1) reactivity trend with Boc₂O is a surprising and synthetically valuable departure from the norm. rsc.org

Table 1: Regioselectivity in the Functionalization of the Pyrazolidin-3-one Ring

| Reagent/Reaction Type | Preferred Position | Conditions | Reference |

| Alkyl Halides | N(1) | K₂CO₃, DMF, r.t. | acs.org |

| Most Acyl Chlorides | N(1) | Standard acylation conditions | rsc.org |

| Di-tert-butyl dicarbonate (Boc₂O) | N(2) | DMAP, 0°C to 30°C | rsc.org |

Selective Transformations of Exocyclic Functional Groups

Functional groups attached to the carbon atoms of the pyrazolidin-3-one ring can be selectively transformed without altering the core heterocycle. This allows for late-stage diversification of pyrazolidinone-based molecules.

One prominent example is the transformation of a C4-phosphoryl group. Using a Horner-Wadsworth-Emmons approach, 4-diethoxyphosphorylpyrazolidin-3-ones can be used as reagents for the olefination of aldehydes, such as formaldehyde. This reaction effectively converts the C4-phosphoryl group into a C4-methylene group, yielding 4-methylidenepyrazolidin-3-ones. researchgate.net

Furthermore, other exocyclic functional groups can be readily manipulated. For instance, an exocyclic ketone at the C4 position can undergo addition reactions with organometallic reagents. Treatment with a Grignard reagent (RMgBr) can convert a C4-carbonyl group into a tertiary alcohol. nih.gov Additionally, exocyclic sulfonyl groups, such as N-tosyl or N-nosyl groups used as protecting or activating groups in related pyrazoline systems, can be selectively cleaved to reveal a free amine, which can then participate in further reactions. rsc.org These transformations highlight the robustness of the pyrazolidinone core under various reaction conditions, enabling targeted modifications of peripheral functionality.

Ring Expansion and Contraction Methodologies for Pyrazolidinone Frameworks

The five-membered pyrazolidinone ring can undergo ring expansion reactions to form larger, seven-membered heterocyclic systems like diazepines. These transformations significantly increase the structural diversity accessible from a pyrazolidinone core.

A key methodology involves the rhodium(III)-catalyzed [4+3] annulation of N-aryl-pyrazolidinones with three-carbon synthons like propargylic acetates or alcohols. researchgate.netresearchgate.netacs.org This process effectively expands the five-membered ring into a seven-membered benzo[c] researchgate.netacs.orgdiazepine. The reaction proceeds through a cascade involving C-H activation on the N-aryl ring, followed by cyclization. The N-aryl substituent, such as the 4-methylphenyl group, is crucial for directing the initial C-H activation. researchgate.netacs.org

Another established route to ring expansion involves the reaction of 2-substituted 3-pyrazolidinones with acetylenedicarboxylates. This reaction typically yields 1,2-diazepine derivatives. acs.orgnih.gov Although the reaction can sometimes lead to other complex products depending on the specific substituents, it remains a valid strategy for expanding the pyrazolidinone framework. nih.gov

In some cases, the pyrazolidinone ring can act as a latent synthon in cascade reactions that result in the formation of more complex, fused heterocyclic systems. These reactions can be considered formal ring expansions as they involve the cleavage and reformation of the pyrazolidinone ring to build a larger structure, such as a pyridopyrimidinone. researchgate.netrsc.orgrsc.org

Conversely, ring contraction of pyrazolidinones is a less common but known process. Photochemical reactions have been reported to induce the contraction of the pyrazolidinone ring to form 1-anilinoazetidin-2-ones, representing a formal extrusion of a nitrogen atom from the ring. tandfonline.com

Table 2: Ring Expansion Reactions of Pyrazolidinone Derivatives

| Reagent | Product Type | Catalyst/Conditions | Reference |

| Propargylic Acetates/Alcohols | Benzo[c] researchgate.netacs.orgdiazepines | Rh(III) catalyst | researchgate.netresearchgate.netacs.org |

| Dialkyl Acetylenedicarboxylates | 1,2-Diazepines | Thermal conditions | acs.orgnih.gov |

| gem-Difluorocyclopropenes | Pyridopyrimidinones (via cascade) | Rh(III) catalyst | rsc.orgrsc.org |

Introduction of Halogenated Moieties and Other Electron-Withdrawing Groups

The introduction of halogens and other electron-withdrawing groups onto the pyrazolidinone scaffold can significantly modulate the molecule's electronic properties, which is often desirable for tuning its biological activity or chemical reactivity.

The C4 position of the pyrazolidinone ring, being adjacent to a carbonyl group, is an activated site amenable to electrophilic substitution, particularly via its enol or enolate form. Halogenation can be achieved using standard electrophilic halogenating agents. For the related pyrazolone (B3327878) systems, reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are effective for introducing bromine, chlorine, and iodine, respectively, at the C4 position. nih.gov Similarly, this position can be nitrated to introduce a nitro group, a potent electron-withdrawing group. nih.gov

Electron-withdrawing groups can also be installed on the ring nitrogens. For instance, the N(1) position can be sulfonylated with reagents like 4-nitrobenzenesulfonyl chloride (nosyl chloride) to yield N-nosylated pyrazolidinones. The nosyl group is a strong electron-withdrawing group and also functions as a protecting group that can be cleaved under specific conditions. rsc.org The use of p-toluenesulfonyl chloride is also a common method for introducing a tosyl group, which serves a similar purpose. x-mol.com

Cleavage Reactions and Fragmentation Pathways within Pyrazolidinone Derivatives

The pyrazolidinone ring and its derivatives can undergo specific cleavage and fragmentation reactions, which can be synthetically useful for unmasking functional groups or for complete structural transformation.

One important type of cleavage reaction is the removal of protecting or directing groups. The N-Boc group, which can be selectively introduced at the N(2) position, can be readily removed under mild acidic conditions, such as with trifluoroacetic acid in dichloromethane (B109758) or HCl in ethyl acetate (B1210297), without causing decomposition of the pyrazolidinone nucleus. rsc.org Similarly, N-sulfonyl groups like tosyl (Ts) and nosyl (Ns) can be cleaved. The N-nosyl group, for example, can be removed by treatment with a nucleophile like thiophenol in the presence of a base. rsc.org

Reductive cleavage of exocyclic substituents is also possible. A C4-hydroxyl group can be removed via catalytic hydrogenation, a reaction that is enhanced by the presence of a tertiary amine. rsc.org

More profound fragmentation pathways involve the cleavage of bonds within the heterocyclic ring itself. Cascade reactions have been developed where the pyrazolidinone acts as a precursor that undergoes C-N bond cleavage. For example, a reaction between pyrazolidinones and alkylidenecyclopropanes can be initiated to form a bridged intermediate, which then undergoes a nucleophile-initiated C-N bond cleavage of the original pyrazolidinone ring to form a new spirocyclopropylpyrazole product. rsc.org Such reactions demonstrate the potential of the pyrazolidinone ring to act as a reactive intermediate that is consumed and transformed during the course of a reaction to build more complex molecular scaffolds. rsc.orgrsc.org

Applications of Pyrazolidin 3 One Derivatives in Advanced Organic Synthesis

Role as Chiral Building Blocks for Complex Pharmaceutical and Agrochemical Intermediates

The development of enantiomerically pure pharmaceuticals and agrochemicals is a cornerstone of modern chemistry. Chiral auxiliaries—temporarily incorporated stereogenic units—are pivotal in guiding the stereochemical outcome of synthetic reactions. wikipedia.orgnih.gov Pyrazolidin-3-one (B1205042) derivatives have shown considerable promise in this area. Although the parent 2-(4-Methylphenyl)pyrazolidin-3-one is achiral, it serves as an excellent foundational scaffold for asymmetric transformations.

By introducing substituents at the C4 and C5 positions of the pyrazolidinone ring, one or two stereocenters can be generated. Enantioselective methods, such as asymmetric alkylations or Michael additions, can be employed to control the stereochemistry at these positions. researchgate.netresearchgate.net The rigid conformation of the pyrazolidinone ring provides a well-defined environment that allows for effective stereochemical control during these reactions. Once the desired chirality is established, the pyrazolidinone-based building block can be elaborated into more complex targets. For instance, these chiral synthons are valuable for preparing enantiomerically pure γ-lactam antibiotics and other biologically active compounds where precise stereochemistry is critical for efficacy. researchgate.net

A key advantage of this scaffold is the potential for subsequent chemical manipulation. The amide bond within the ring can be cleaved, or the ring can be otherwise modified, releasing the newly formed chiral center(s) for incorporation into the final product, often allowing the auxiliary portion to be recycled. york.ac.uk

Synthesis of N-Heterocyclic Compounds and Fused Ring Systems (e.g., Pyrazolo[1,2-a]pyrazoles, Benzotriazines, Cinnolines)

The nucleophilic nitrogen atoms and the activated methylene (B1212753) group of the pyrazolidin-3-one ring make it an ideal precursor for constructing more elaborate N-heterocyclic and fused-ring systems. These structures are prevalent in many biologically active molecules.

Pyrazolo[1,2-a]pyrazoles: A common and powerful application of pyrazolidin-3-one derivatives is in 1,3-dipolar cycloaddition reactions. researchgate.net The pyrazolidinone can be readily converted into an azomethine imine, a stable 1,3-dipole. This dipole can then react with various dipolarophiles, such as alkynes, to construct bicyclic pyrazolo[1,2-a]pyrazole frameworks regioselectively. nih.govresearchgate.net These fused systems are conformationally constrained and serve as important scaffolds for peptide mimetics and antibiotics. researchgate.netscispace.com Rhodium(III)-catalyzed C-H activation and annulation of N-aryl pyrazolidinones with diazo compounds or allenes also provides an efficient route to these fused systems. rsc.orgresearchgate.net

Benzotriazines and Cinnolines: Recent advances have demonstrated that N-aryl pyrazolidinones can undergo cascade reactions to form complex fused heterocycles. For example, a rhodium(III)-catalyzed C-H/N-H bond functionalization of 1-phenylpyrazolidinones with oxadiazolones yields pyrazolidinone-fused benzotriazines. nih.govacs.orgacs.org Similarly, rhodium-catalyzed annulation reactions with reagents like vinylene carbonate or α-diazo compounds can produce cinnoline-fused pyrazolidinones. researchgate.netbohrium.comacs.org These methods leverage the inherent reactivity of the pyrazolidinone and its N-aryl substituent to build molecular complexity in a single, efficient step.

| Fused Ring System | Synthetic Method | Precursors | Catalyst/Conditions | Ref |

| Pyrazolo[1,2-a]pyrazoles | [3+2] Cycloaddition | Pyrazolidinone-derived azomethine imines, alkynes | Copper(II) or thermal | nih.govresearchgate.net |

| Pyrazolo[1,2-a]cinnolines | [4+2] Cyclization | Pyrazolidinones, iodonium (B1229267) ylides | Rhodium(I) | researchgate.net |

| Pyrazolidinone-fused Benzotriazines | C-H/N-H Functionalization | 1-Phenylpyrazolidinones, oxadiazolones | Rhodium(III) | nih.gov |

| Cinnoline-fused Pyrazolidinones | C-H Activation/Annulation | N-aryl-pyrazolidinones, sulfoxonium ylides | Ruthenium(II) | researchgate.net |

Precursors for Noncanonical Amino Acids and Conformationally Constrained Peptide Mimetics

Noncanonical amino acids (ncAAs) are crucial tools in chemical biology and drug discovery, offering a way to introduce novel chemical functionality and structural constraints into peptides. bvsalud.org The rigid pyrazolidin-3-one skeleton is an excellent template for designing ncAAs and peptide mimetics that mimic or stabilize specific peptide secondary structures, such as β-turns. scispace.comresearchgate.net

By functionalizing the pyrazolidinone ring, for instance by introducing a carboxylic acid group, the entire molecule can be treated as an ncAA and incorporated into a peptide chain using standard peptide synthesis techniques. More elaborately, the pyrazolidinone core can be used to create bicyclic systems, such as the 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-8-carboxylic acid scaffold. researchgate.net These conformationally rigid structures act as potent mimetics of dipeptide units, forcing the resulting peptide into a U-shaped turn. researchgate.net Such constraints are highly valuable in drug design for improving receptor binding affinity, enhancing biological activity, and increasing metabolic stability by protecting against enzymatic degradation. acs.orgmdpi.com

Utility in the Construction of Densely Substituted Pyrazoline and Pyrazolidine (B1218672) Derivatives

Pyrazolidin-3-one derivatives are versatile starting materials for creating a library of substituted pyrazoline and pyrazolidine compounds. These classes of molecules are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netmdpi.comscispace.com

One common approach involves the Knoevenagel condensation of a pyrazolidin-3-one having an activated methylene group (e.g., at C4) with an aldehyde or ketone. This reaction extends the side chain and introduces new functional groups. Another key synthetic route is the reaction of α,β-unsaturated carbonyl compounds (chalcones) with substituted hydrazines. researchgate.netnih.govasianpubs.org Using 4-methylphenylhydrazine (B1211910) in such a reaction is a direct method to synthesize 1-(4-methylphenyl)-substituted pyrazolines. Further substitution on the pyrazoline ring can be achieved by reacting the N-H group with various electrophiles. mdpi.com These methods allow for the systematic variation of substituents around the heterocyclic core, facilitating the exploration of structure-activity relationships (SAR) for drug discovery programs. researchgate.netjapsonline.com

Development of Novel Scaffolds for Chemical Biology Research

The pyrazolidin-3-one core serves as an ideal scaffold for developing novel molecular probes and libraries for chemical biology research. Its synthetic tractability allows for the creation of diverse compound collections for high-throughput screening and for studying biological systems. nih.gov

A powerful strategy is the use of the pyrazolidinone ring as a central, achiral hub in a modular or divergent synthesis. scispace.com In this approach, different functional "building blocks" can be attached to various positions on the ring. This allows for the rapid generation of a library of related compounds with systematic structural variations. For example, pyrazolidin-3-one has been used as a replacement for the cyclopentanone (B42830) core in analogues of the phytohormone (+)-7-iso-jasmonoyl-l-isoleucine. researchgate.net This modular assembly enabled the synthesis of numerous analogues with modifications to the side chain, linker, and amino acid components, which is invaluable for detailed structure-activity relationship (SAR) studies aimed at understanding hormone-receptor interactions. researchgate.netchemrxiv.org Such pyrazolidinone-based scaffolds are instrumental in identifying potent and selective inhibitors or probes for various biological targets, including enzymes and protein-protein interactions. chemrxiv.orgnih.gov

Conclusion and Future Outlook

Summary of Key Methodological Advances in Pyrazolidin-3-one (B1205042) Chemistry

The synthesis of the pyrazolidin-3-one core has seen significant advancements, moving from classical condensation reactions to more sophisticated and efficient methodologies. A cornerstone of pyrazolidin-3-one synthesis remains the cyclocondensation reaction between α,β-unsaturated esters and hydrazine (B178648) derivatives. nih.govmdpi.com This method is valued for its simplicity and the ready availability of starting materials.

More recently, the Horner-Wadsworth-Emmons olefination has emerged as a powerful tool for the synthesis of functionalized pyrazolidin-3-ones, particularly for introducing exocyclic double bonds. This approach offers a high degree of control over the substitution pattern of the resulting molecule.

Furthermore, transition metal-catalyzed reactions, particularly those involving rhodium and copper, have opened new avenues for the construction and functionalization of the pyrazolidinone scaffold. nih.gov These catalytic systems have enabled novel annulation and C-H activation strategies, leading to the synthesis of complex, polycyclic structures containing the pyrazolidinone motif. The development of post-Ugi transformation protocols has also proven to be a valuable strategy for generating diverse heterocyclic scaffolds from simple starting materials. thieme-connect.com

Functionalization of the pyrazolidinone ring itself, especially at the nitrogen atoms, has been extensively studied. This allows for the introduction of a wide range of substituents, thereby tuning the steric and electronic properties of the molecule for various applications. nih.govmdpi.com

Emerging Trends and Challenges in the Synthesis and Transformation of Pyrazolidinone Scaffolds

A prominent trend in modern pyrazolidin-3-one chemistry is the focus on stereoselective synthesis. The development of asymmetric methodologies to control the stereochemistry of substituents on the pyrazolidinone ring is a major area of research, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. wisdomlib.org However, achieving high levels of stereoselectivity remains a significant challenge. thieme-connect.com

Another emerging area is the use of pyrazolidinone derivatives as building blocks in combinatorial chemistry and as scaffolds in organocatalysis. nih.gov Their rigid, yet tunable, structure makes them attractive starting points for the synthesis of libraries of compounds for high-throughput screening.

The development of more sustainable and atom-economical synthetic methods is a continuous challenge. This includes the use of greener solvents, the development of recyclable catalysts, and the design of one-pot, multi-component reactions to minimize waste and improve efficiency.

Future Research Directions and Potential Applications for 2-(4-Methylphenyl)pyrazolidin-3-one and Related Analogues

The future of this compound and its analogues is promising, with potential applications spanning from medicine to materials science.

Medicinal Chemistry: The broader class of pyrazolidinone and pyrazole (B372694) derivatives has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov This suggests that this compound and its derivatives could be valuable lead compounds in drug discovery. Future research will likely focus on:

Synthesis of Analogue Libraries: Creating a diverse library of analogues by modifying the substituents on both the phenyl ring and the pyrazolidinone core.

Biological Screening: Systematically screening these analogues for various biological activities to identify potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the compounds and their biological activity to guide the design of more effective drugs.

Materials Science: Pyrazolidinone derivatives have found historical use in photographic developing solutions. The unique electronic and structural properties of this compound and its analogues could be exploited in the development of novel functional materials. Potential research directions include:

Organic Electronics: Investigating their potential use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as organic conductors.

Luminescent Materials: Exploring their fluorescent or phosphorescent properties for applications in sensors, bio-imaging, or lighting.

Catalysis: The nitrogen-rich pyrazolidinone scaffold can act as a ligand for transition metals. Future work could explore the synthesis of novel metal complexes of this compound and their application as catalysts in various organic transformations.

Q & A

Basic: What spectroscopic techniques are critical for confirming the molecular structure of 2-(4-Methylphenyl)pyrazolidin-3-one, and how should data interpretation be approached?

Answer:

- Techniques : Use 1H/13C NMR to map proton/carbon environments, IR spectroscopy to confirm the pyrazolidinone carbonyl stretch (~1700 cm⁻¹), and mass spectrometry (MS) for molecular weight validation.

- Interpretation :

- Analyze aromatic proton coupling patterns (δ 6.5–8.0 ppm) to distinguish substituent positions.

- Compare shifts with structurally related compounds, such as oxazolo[4,5-d]pyrimidine derivatives .

- Validate with X-ray crystallography (e.g., a related pyrazolidinone structure resolved to R1 = 0.045 using SHELXL ).

Basic: What crystallographic methods are employed to resolve the three-dimensional structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) is standard.

- Data collection : Use low-temperature (e.g., 100 K) to minimize thermal motion.

- Software : SHELXL for refinement (e.g., full-matrix least-squares), WinGX for data processing, and ORTEP-3 for visualizing thermal ellipsoids.

- Example: The monoclinic P2₁/c space group was assigned for a fluorophenyl-pyrazolidinone analog, resolving methyl-phenyl interactions .

Advanced: How can SHELXL refinement parameters be optimized for pyrazolidinone derivatives exhibiting disorder or twinning?

Answer:

- Disorder : Apply PART instructions and anisotropic displacement parameter (ADP) restraints to disordered atoms (e.g., methyl groups).

- Twinning : Use TWIN and BASF commands in SHELXL to model twin laws (e.g., -h, -k, -l).

- Validation : Monitor R1/R1_all ratios and residual electron density maps. High-resolution data (d_min < 1.0 Å) improve accuracy, as seen in pyrazolidinone refinements .

Advanced: What analytical approaches reconcile discrepancies between spectroscopic data and crystallographic findings for pyrazolidinone derivatives?

Answer:

- Dynamic vs. Static Effects : Use variable-temperature NMR to assess conformational flexibility in solution versus rigid crystal structures.

- Computational Modeling : Apply density functional theory (DFT) to simulate conformer populations.

- Cross-Validation : Compare solid-state IR with crystallographic hydrogen-bonding patterns (e.g., C=O···H-N interactions ).

- Purity Check : Use HPLC to rule out polymorphic impurities (see pharmaceutical standards ).

Basic: What are the key metrics for assessing the quality of crystallographic data for this compound?

Answer:

- Completeness : >95% within the resolution shell.

- Rint : <0.05 (indicates high redundancy).

- R1/wR2 : Aim for <0.05/0.12 in SHELXL-refined structures .

- Validation : Use WinGX to generate reports (e.g., ADPs, missed symmetry). Example: A fluorophenyl-pyrazolidinone achieved R1 = 0.045 .

Advanced: How do substituent effects on the phenyl ring influence the supramolecular architecture of pyrazolidinone crystals?

Answer:

- Methyl Groups : Enhance hydrophobic packing and π-π stacking. Compare unit cell volumes with substituent-free analogs.

- Electronegative Substituents (e.g., F): Promote C-F···H-C interactions, as seen in 1-(4-Fluorophenyl)pyrazolidin-3-one .

- Analysis Tools : Use Mercury or PLATON to map Hirshfeld surfaces (e.g., d_norm plots) and quantify contact contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.